molecular formula C19H25NO2 B2937808 N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide CAS No. 618401-81-3

N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2937808
CAS No.: 618401-81-3
M. Wt: 299.414
InChI Key: XESKLOIXNRTXCD-UHFFFAOYSA-N
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Description

“N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a molecular weight of 223.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO2/c1-5-14-10(16)13-7-6-12(4,9(15)8-13)11(13,2)3/h5-8H2,1-4H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Polymer Applications and Chemical Properties

  • Polymer Ester Applications : A study on polymer ester derivatives of phosphors, specifically focusing on 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, discusses its transformation into a crosslinked polymer with potential as a carrier for pharmacologically active polymers. This polymer decomposes into non-toxic components, indicating its biocompatibility and potential for medical applications (Gehrmann & Vogt, 1981).

Synthesis and Biological Activities

  • Anticancer Activity : A study exploring the conformational and reactivity analysis of a carboxamide derivative with potential anticancer activity highlights the importance of electronic structure in predicting bioactivity. Docking studies and molecular dynamics simulations were employed to understand the compound's interaction with cancer-related proteins (Al-Otaibi et al., 2022).

  • Antimalarial and Antimycobacterium Activities : Research on ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives evaluated their activities against P. falciparum and antimycobacterium, demonstrating the potential for these compounds in treating malaria and tuberculosis (Ningsanont et al., 2003).

Chemical Synthesis and Properties

  • Platinum-Catalyzed Hydroamination : A process involving the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating a synthetic application that could be relevant to the chemical manipulation or synthesis of compounds like N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide (Wang & Widenhoefer, 2004).

Properties

IUPAC Name

N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-5-20(14-9-7-6-8-10-14)16(22)19-12-11-18(4,15(21)13-19)17(19,2)3/h6-10H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESKLOIXNRTXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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